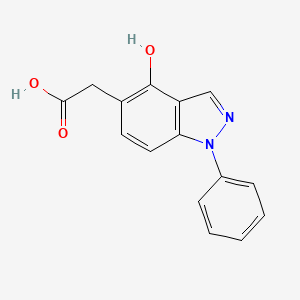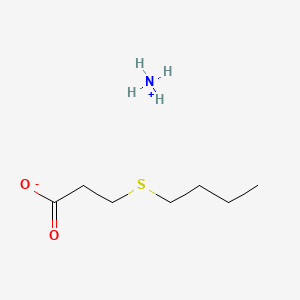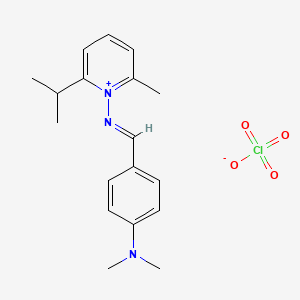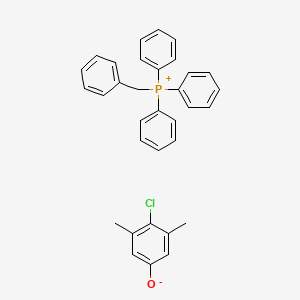
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is a chemical compound that combines the properties of a phosphonium salt and a phenolate. This compound is known for its applications in organic synthesis, particularly as a phase-transfer catalyst and a Wittig reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate typically involves the reaction of benzyl chloride with triphenylphosphine to form benzyltriphenylphosphonium chloride. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol to yield the final product. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phenolates.
Wissenschaftliche Forschungsanwendungen
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals, including fluoroelastomers and printing inks.
Wirkmechanismus
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it an effective catalyst in various reactions. The phenolate group can participate in nucleophilic substitution reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltriphenylphosphonium chloride: A closely related compound used as a phase-transfer catalyst and Wittig reagent.
Triphenylphosphine oxide: Another phosphonium compound with similar catalytic properties.
4-Chloro-3,5-dimethylphenol: The phenolate precursor used in the synthesis of the target compound.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is unique due to its combined properties of a phosphonium salt and a phenolate. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components. Its ability to act as both a nucleophile and an electrophile makes it a versatile tool in organic synthesis.
Eigenschaften
CAS-Nummer |
93841-06-6 |
|---|---|
Molekularformel |
C33H30ClOP |
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C25H22P.C8H9ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(10)4-6(2)8(5)9/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
ZSSVBXNVYJVPQB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


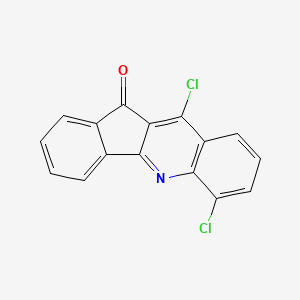
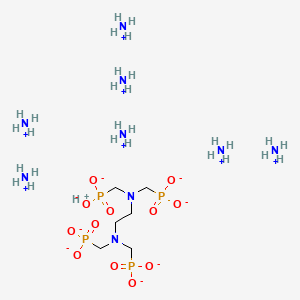

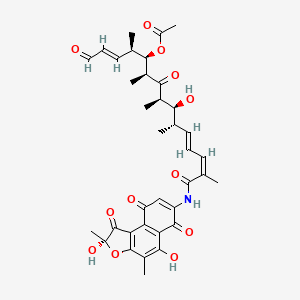

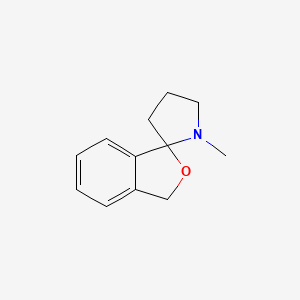

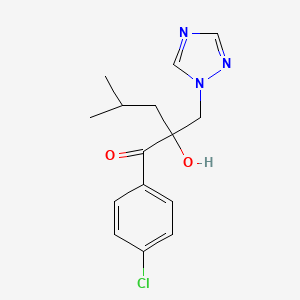
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
